6-thiophen-2-yl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thiophen-2-yl-1H-indazol-3-amine is a heterocyclic compound that features both an indazole and a thiophene ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiophene ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by the Suzuki coupling reaction with thiophene boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for 6-thiophen-2-yl-1H-indazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 6-Thiophen-2-yl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-Thiophen-2-yl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action of 6-thiophen-2-yl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with cellular receptors. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiophene ring can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
1H-indazole-3-amine: Lacks the thiophene ring, which may result in different biological activities.
6-Phenyl-1H-indazol-3-amine: Contains a phenyl group instead of a thiophene ring, affecting its chemical reactivity and biological properties.
6-(4-Methylphenyl)-1H-indazol-3-amine: The presence of a methyl group can influence its pharmacokinetic properties.
Uniqueness: 6-Thiophen-2-yl-1H-indazol-3-amine is unique due to the presence of both indazole and thiophene rings, which can synergistically enhance its biological activities and chemical reactivity. This dual-ring structure makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H9N3S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-thiophen-2-yl-1H-indazol-3-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-15-10/h1-6H,(H3,12,13,14) |
InChI Key |
JEXOMSGFKBDMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.